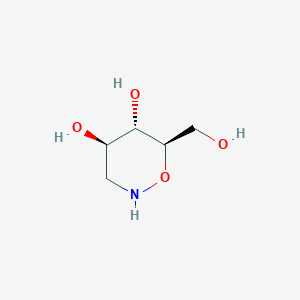
Tetrahydrooxazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetrahydrooxazine is an organic compound belonging to the class of 1,2-oxazinanes. These compounds contain an oxazinane ring with the nitrogen atom and the oxygen atom at positions 1 and 2, respectively . This compound is a small molecule with the chemical formula C₅H₁₁NO₄ and a molecular weight of 149.1451 g/mol
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tetrahydrooxazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of amino alcohols with aldehydes or ketones, followed by cyclization to form the oxazinane ring . The reaction conditions often include the use of acid or base catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Additionally, purification techniques like distillation or crystallization may be employed to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
Tetrahydrooxazine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the functional groups present in the molecule and the reaction conditions.
Common Reagents and Conditions
Oxidation: this compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur at the nitrogen or oxygen atoms, often facilitated by nucleophiles or electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazine derivatives, while reduction may produce amine or alcohol derivatives. Substitution reactions can lead to the formation of various substituted oxazinanes.
Wissenschaftliche Forschungsanwendungen
Industry: this compound and its derivatives may find applications in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of tetrahydrooxazine involves its interaction with specific molecular targets, such as enzymes. For example, this compound derivatives have been shown to inhibit glycosidases by binding to the active site of the enzyme and mimicking the transition state of the substrate . This inhibition can disrupt the enzyme’s activity and affect various biological processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Isofagomine: A glycosidase inhibitor with a similar mechanism of action.
1-Deoxynojirimycin: Another glycosidase inhibitor with structural similarities to tetrahydrooxazine.
Uniqueness
This compound is unique due to its specific ring structure and the presence of both nitrogen and oxygen atoms in the oxazinane ring. This structure allows it to interact with enzymes in a distinct manner, making it a valuable compound for studying enzyme inhibition and developing therapeutic agents .
Eigenschaften
Molekularformel |
C5H11NO4 |
|---|---|
Molekulargewicht |
149.15 g/mol |
IUPAC-Name |
(4R,5S,6R)-6-(hydroxymethyl)oxazinane-4,5-diol |
InChI |
InChI=1S/C5H11NO4/c7-2-4-5(9)3(8)1-6-10-4/h3-9H,1-2H2/t3-,4-,5+/m1/s1 |
InChI-Schlüssel |
KHVCOYGKHDJPBZ-WDCZJNDASA-N |
Isomerische SMILES |
C1[C@H]([C@@H]([C@H](ON1)CO)O)O |
Kanonische SMILES |
C1C(C(C(ON1)CO)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


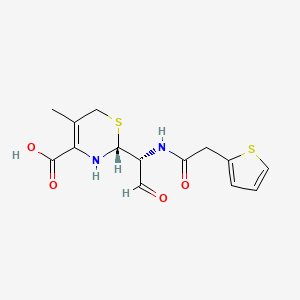

![[(1-{2[(4-Carbamimidoyl-phenylamino)-methyl]-1-methyl-1H-benzoimidazol-5-YL}-cyclopropyl)-pyridin-2-YL-methyleneaminooxy]-acetic acid ethyl ester](/img/structure/B10759916.png)

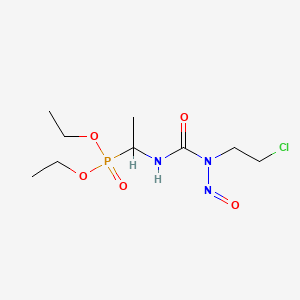
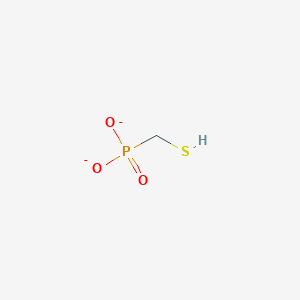

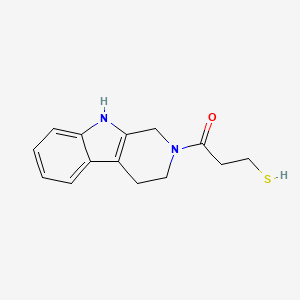


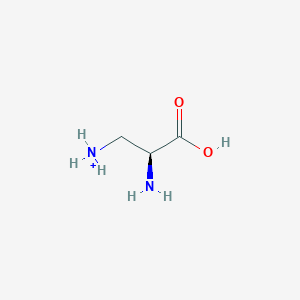
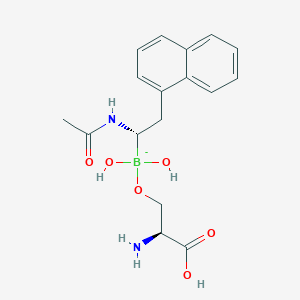
![1-Methyl-3-oxo-1,3-dihydro-benzo[c]isothiazole-5-sulfonic acid amide](/img/structure/B10759974.png)
![5-[1-(Acetylamino)-3-methylbutyl]-2,5-anhydro-3,4-dideoxy-4-(methoxycarbonyl)pentonic acid](/img/structure/B10759977.png)
